molecular formula C16H18F2N2O3 B13374582 7-(Butylamino)-1-ethyl-6,8-difluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid

7-(Butylamino)-1-ethyl-6,8-difluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid

Cat. No.: B13374582
M. Wt: 324.32 g/mol
InChI Key: MHFDTSYJALIUOZ-UHFFFAOYSA-N
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Description

7-(Butylamino)-1-ethyl-6,8-difluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid is a synthetic organic compound belonging to the quinolone class of antibiotics. This compound is characterized by its quinoline core structure, which is modified with various functional groups, including butylamino, ethyl, and difluoro substituents. The presence of these groups imparts unique chemical and biological properties to the compound, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Butylamino)-1-ethyl-6,8-difluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of Fluorine Atoms: The difluoro substituents can be introduced via electrophilic fluorination reactions using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    Butylamino Substitution: The butylamino group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the quinoline core is replaced by a butylamine.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

7-(Butylamino)-1-ethyl-6,8-difluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the butylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by the electron-withdrawing difluoro groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable bases or catalysts.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Hydroxylated quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

7-(Butylamino)-1-ethyl-6,8-difluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its interactions with biological macromolecules, including DNA and proteins.

    Medicine: Investigated for its potential as an antibacterial agent, particularly against resistant strains of bacteria.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-(Butylamino)-1-ethyl-6,8-difluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling and relaxation of bacterial DNA, leading to the inhibition of bacterial cell division and growth.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another quinolone antibiotic with similar antibacterial activity.

    Levofloxacin: A fluoroquinolone with a broader spectrum of activity.

    Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.

Uniqueness

7-(Butylamino)-1-ethyl-6,8-difluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid is unique due to its specific substitution pattern, which imparts distinct pharmacokinetic and pharmacodynamic properties. The presence of the butylamino group, in particular, may enhance its binding affinity to bacterial enzymes and improve its overall antibacterial efficacy.

Properties

Molecular Formula

C16H18F2N2O3

Molecular Weight

324.32 g/mol

IUPAC Name

7-(butylamino)-1-ethyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C16H18F2N2O3/c1-3-5-6-19-13-11(17)7-9-14(12(13)18)20(4-2)8-10(15(9)21)16(22)23/h7-8,19H,3-6H2,1-2H3,(H,22,23)

InChI Key

MHFDTSYJALIUOZ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C(C=C2C(=C1F)N(C=C(C2=O)C(=O)O)CC)F

Origin of Product

United States

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